1,1,1,2-Tetrabromoethane

Description

Contextualization within Halogenated Hydrocarbon Research

Halogenated hydrocarbons, organic compounds containing at least one halogen atom, have been a cornerstone of chemical research and industry for over a century. The introduction of halogen atoms, such as bromine, into a hydrocarbon framework dramatically alters its physical and chemical properties, often leading to increased density, reduced flammability, and enhanced solvent capabilities. This class of compounds has seen wide-ranging applications as industrial solvents, refrigerants, pesticides, and intermediates in organic synthesis.

Within this broad class, brominated hydrocarbons, and specifically brominated ethanes, are of significant interest due to the unique properties conferred by the bromine atom. The chemistry of brominated hydrocarbons is crucial in fields ranging from combustion and fire suppression to atmospheric chemistry. acs.org While some brominated hydrocarbons are man-made, others occur naturally. acs.org The study of compounds like 1,1,1,2-tetrabromoethane (B1617602) contributes to a more comprehensive understanding of the thermodynamic and kinetic properties of this important class of molecules. acs.orgnih.gov

Historical Perspectives on its Academic Investigation

The history of academic investigation into this compound is sparse compared to its symmetrical isomer. While the synthesis and properties of 1,1,2,2-tetrabromoethane (B165195) have been documented for many years, with early methods involving the direct reaction of acetylene (B1199291) with bromine, the 1,1,1,2-isomer has received significantly less attention in the historical literature.

The relative lack of historical research on this compound can be attributed to its thermodynamic instability compared to the 1,1,2,2-isomer. wikipedia.org The synthesis of 1,1,2,2-tetrabromoethane is a classic example of an electrophilic addition reaction, a fundamental concept in organic chemistry. Historical synthetic methods for this isomer included vapor-phase reactions and bubbling acetylene through liquid bromine, though these often resulted in by-products. The academic focus has historically been on the more readily accessible and thermodynamically favored isomer, leaving this compound as a subject of more recent and primarily theoretical interest.

Structural Distinctions and Isomeric Considerations in Ethane (B1197151) Derivatives

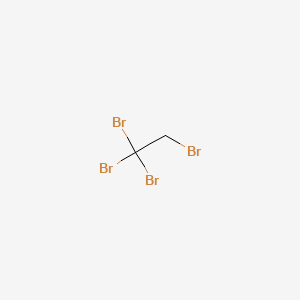

The key distinction between this compound and 1,1,2,2-tetrabromoethane lies in the arrangement of the four bromine atoms on the two-carbon ethane backbone. In this compound, three bromine atoms are attached to one carbon atom, and one bromine atom is attached to the other. In contrast, 1,1,2,2-tetrabromoethane has a symmetrical structure with two bromine atoms on each carbon. wikipedia.org

This difference in structure leads to significant variations in their physical and chemical properties. It is generally understood that the 1,1,2,2-isomer is thermodynamically more favorable. wikipedia.org The study of such isomers is fundamental to understanding concepts like conformational analysis, which explores the different spatial arrangements of atoms that result from rotation about single bonds. lumenlearning.comchemistrysteps.com The relative stability of different conformers (e.g., staggered, eclipsed, gauche, anti) is influenced by steric hindrance and dipole-dipole interactions between substituent groups. bkcc.ac.in For halogenated ethanes, the size and electronegativity of the halogen atoms play a crucial role in determining the most stable conformations.

Overview of Research Gaps and Motivations for Further Study on this compound

The most significant research gap concerning this compound is the lack of extensive experimental data. Much of the available information on its properties is derived from computational or theoretical studies. acs.orgnih.govchemeo.comnih.gov There is a clear need for more empirical research to validate these theoretical predictions and to fully characterize the compound's reactivity and spectroscopic properties.

Further investigation into the synthesis of this compound could also be a fruitful area of research. Developing efficient and selective synthetic routes to this less stable isomer would enable more detailed experimental studies. A deeper understanding of its decomposition pathways and reaction kinetics would also be valuable.

Comparative studies of the two tetrabromoethane isomers would provide valuable insights into structure-activity relationships. For instance, a detailed comparison of their reactivity in nucleophilic substitution or elimination reactions could highlight the influence of the bromine atom distribution. studysmarter.co.uk Furthermore, exploring the potential applications of this compound, however niche, could be a motivation for future research, especially in areas where its unique structure might offer advantages over its more common isomer.

Physical and Chemical Properties

The following tables summarize some of the known physical and chemical properties of this compound and its isomer, 1,1,2,2-Tetrabromoethane. It is important to note that many of the values for the 1,1,1,2-isomer are calculated properties.

Table 1: Physical Properties of Tetrabromoethane Isomers

| Property | This compound | 1,1,2,2-Tetrabromoethane |

|---|---|---|

| Molecular Formula | C₂H₂Br₄ nih.gov | C₂H₂Br₄ sigmaaldrich.com |

| Molecular Weight | 345.65 g/mol nih.gov | 345.65 g/mol sigmaaldrich.com |

| Appearance | Colorless to yellowish liquid atamanchemicals.comosha.gov | |

| Normal Boiling Point | 506.57 K (Calculated) chemeo.com | 243.5 °C (516.65 K) atamanchemicals.com |

| Normal Melting Point | 14.66 K (Calculated) chemeo.com | -1 to 1 °C (272.15 to 274.15 K) sigmaaldrich.com |

| Density | 2.967 g/mL at 25 °C sigmaaldrich.com | |

| Refractive Index | 1.637 at 20 °C sigmaaldrich.com | |

| Vapor Pressure | 0.1 mmHg at 20 °C sigmaaldrich.com |

| Solubility in Water | Log10 of Water solubility in mol/l: -3.49 (Calculated) chemeo.com | Insoluble sigmaaldrich.com |

Table 2: Chemical Properties and Identifiers of Tetrabromoethane Isomers

| Property/Identifier | This compound | 1,1,2,2-Tetrabromoethane |

|---|---|---|

| CAS Number | 630-16-0 nih.gov | 79-27-6 sigmaaldrich.com |

| IUPAC Name | This compound nih.gov | 1,1,2,2-tetrabromoethane nih.gov |

| Synonyms | Ethane, 1,1,1,2-tetrabromo- nih.gov | Acetylene tetrabromide, Muthmann's liquid, TBE sigmaaldrich.com |

| InChI Key | RVHSTXJKKZWWDQ-UHFFFAOYSA-N nist.gov | QXSZNDIIPUOQMB-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | BrCC(Br)(Br)Br chemeo.com | BrC(Br)C(Br)Br sigmaaldrich.com |

| Octanol/Water Partition Coefficient (logP) | 3.220 (Calculated) chemeo.com | 2.8 inchem.org |

| Stability | Stable, but decomposes on burning inchem.org |

| Reactivity | | Reacts with strong bases and strong oxidants. Attacks some metals and plastics. inchem.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2-tetrabromoethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br4/c3-1-2(4,5)6/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHSTXJKKZWWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026082 | |

| Record name | 1,1,1,2-Tetrabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-16-0, 25167-20-8 | |

| Record name | 1,1,1,2-Tetrabromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,1,2-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-tetrabromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,1,1,2 Tetrabromoethane

Diverse Synthetic Routes for 1,1,1,2-Tetrabromoethane (B1617602)

The asymmetric nature of this compound, with three bromine atoms on one carbon and one on the other, distinguishes it from its more common and thermodynamically favored isomer, 1,1,2,2-tetrabromoethane (B165195). wikipedia.orgatamanchemicals.com This structural characteristic necessitates specific synthetic strategies.

Reaction Pathways and Mechanistic Considerations in Formation

The primary route to forming a tetrabromoethane structure involves the addition of bromine (Br₂) to acetylene (B1199291) (C₂H₂). This reaction proceeds in a stepwise manner, first forming 1,2-dibromoethene, which then reacts with a second molecule of bromine. However, this process typically yields the symmetrical 1,1,2,2-isomer. vaia.comchemicalbook.com

The synthesis of the 1,1,1,2-isomer requires a different approach. One potential, though less common, pathway involves the anti-Markovnikov addition of hydrogen bromide (HBr) to tribromoethene. The mechanism would involve the free-radical addition of HBr across the double bond of tribromoethene, where the bromine radical adds to the most substituted carbon, and the hydrogen atom then adds to the other carbon of the former double bond.

Another plausible route is the bromination of 1,1,1-tribromoethane. This reaction would proceed via a free radical substitution mechanism, likely initiated by UV light. quizlet.com In this process, a bromine radical abstracts a hydrogen atom from the C2 position of 1,1,1-tribromoethane, creating a bromoethyl radical. This radical then reacts with a molecule of Br₂ to form the final product and a new bromine radical, which continues the chain reaction. quizlet.com

The reaction can be summarized in the following steps:

Initiation: Br₂ → 2 Br• (under UV light)

Propagation Step 1: Br• + CH₃CBr₃ → HBr + •CH₂CBr₃

Propagation Step 2: •CH₂CBr₃ + Br₂ → BrCH₂CBr₃ + Br•

Catalytic Approaches in this compound Synthesis

While the synthesis of the related 1,1,2,2-tetrabromoethane can be facilitated by catalysts like iron(III) chloride, specific catalytic methods for the targeted synthesis of this compound are not widely documented. However, principles from related reactions suggest potential catalytic strategies. For instance, the bromination of alkanes can be catalyzed by iron compounds. sigmaaldrich.com Applying this to 1,1,1-tribromoethane could potentially enhance the efficiency of forming this compound.

Furthermore, phase-transfer catalysts are known to be effective in elimination reactions to produce haloalkenes from polyhalogenated alkanes, such as the synthesis of tribromoethene from 1,1,2,2-tetrabromoethane. rsc.org It is conceivable that similar catalytic systems could be explored to control the addition or substitution reactions required for this compound synthesis.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound would focus on maximizing the yield of the desired asymmetric isomer over the more stable 1,1,2,2-isomer and other by-products. For a free-radical substitution pathway starting from 1,1,1-tribromoethane, key parameters to control would include:

Reactant Concentration: Controlling the molar ratio of bromine to 1,1,1-tribromoethane is crucial to prevent further substitution reactions.

Temperature: Lower temperatures generally favor more selective reactions and minimize by-product formation.

For the synthesis of the related 1,1,2,2-isomer from acetylene and bromine, reaction temperatures are typically kept below 60°C to avoid side reactions. chemicalbook.com Similar temperature control would be essential for any synthesis of the 1,1,1,2-isomer.

Table 1: Potential Optimization Parameters for this compound Synthesis via Radical Bromination

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 1,1,1-Tribromoethane | Direct precursor for radical substitution. |

| Reagent | Bromine (Br₂) | Source of bromine radicals. |

| Initiator | UV Radiation | Initiates the reaction by homolytic fission of Br₂. quizlet.com |

| Temperature | Low to Moderate | Minimizes side reactions and decomposition. |

| Solvent | Inert Solvent (e.g., CCl₄) | Dissolves reactants and facilitates the reaction. |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves considering atom economy, the use of less hazardous reagents, and minimizing waste. The direct bromination of 1,1,1-tribromoethane has a by-product of hydrogen bromide (HBr), which is corrosive. A greener approach would involve finding a use for this HBr or developing a catalytic cycle that re-utilizes it.

Solvent selection is another key aspect of green chemistry. Using solvent-free conditions or replacing traditional halogenated solvents with more environmentally benign alternatives would be a significant improvement. univpancasila.ac.id Microwave-assisted synthesis is a technique that often aligns with green chemistry principles by reducing reaction times and sometimes eliminating the need for a solvent. univpancasila.ac.id

Chemical Reactivity and Mechanistic Studies of this compound

The reactivity of this compound is dominated by the presence of four bromine atoms, which are good leaving groups, and the steric hindrance around the C1 carbon.

Nucleophilic Substitution Reactions and Their Kinetics

This compound can undergo nucleophilic substitution, where a nucleophile replaces a bromine atom. The reaction mechanism is highly dependent on the structure of the haloalkane. chemguide.co.uk

The C1 carbon is a tertiary carbon (if considering the bromine atoms as substituents), but it is sterically hindered by three large bromine atoms. The C2 carbon is a primary carbon. Nucleophilic attack at the primary C2 carbon would likely proceed via an Sₙ2 mechanism. This involves a backside attack by the nucleophile, leading to the displacement of a bromide ion in a single, concerted step. chemguide.co.uk The rate of this reaction would be dependent on the concentration of both the this compound and the nucleophile.

Attack at the tertiary C1 carbon is less likely to occur via an Sₙ2 mechanism due to severe steric hindrance. An Sₙ1 mechanism, involving the formation of a carbocation intermediate, is also unlikely due to the electron-withdrawing inductive effect of the other two bromine atoms, which would destabilize the resulting carbocation.

A common reaction for polyhalogenated alkanes is dehydrobromination, an elimination reaction, when treated with a strong base (a nucleophile). chemicalbook.comwikipedia.org For this compound, a strong base could abstract a proton from the C2 carbon, followed by the elimination of a bromide ion from the C1 carbon to form tribromoethene.

Table 2: Expected Reactivity of this compound with Nucleophiles

| Reaction Type | Attacked Carbon | Probable Mechanism | Key Factors | Products |

|---|---|---|---|---|

| Substitution | C2 (Primary) | Sₙ2 | Nucleophile strength, low steric hindrance. chemguide.co.uk | CH₂(Nu)CBr₃ |

| Elimination | C2 (H abstraction) | E2 | Strong, sterically hindered base. | CBr₂=CHBr (Tribromoethene) wikipedia.org |

Kinetic studies on the nucleophilic substitution of this compound are not extensively reported, but data from related compounds show that the rate of reaction is influenced by the halogen, the structure of the alkane, and the nature of the nucleophile. researchgate.net The presence of multiple bromine atoms generally increases the susceptibility of the compound to nucleophilic attack compared to less halogenated alkanes.

Elimination Reactions (e.g., Dehydrobromination, Debromination)

Elimination reactions of this compound, such as dehydrobromination (removal of a hydrogen and a bromine atom) and debromination (removal of two bromine atoms), are key transformations that lead to the formation of unsaturated brominated compounds. These reactions are fundamental in synthetic organic chemistry for creating carbon-carbon double and triple bonds.

The structure of this compound (Br₃C-CH₂Br) offers specific pathways for elimination.

Dehydrobromination: This reaction involves the removal of the single hydrogen atom and a bromine atom. Given the two types of bromine atoms (one on a carbon with another bromine, and three on the other carbon), different products are possible. The reaction of the more common isomer, 1,1,2,2-tetrabromoethane, with a base like sodium hydroxide (B78521) in methanol (B129727) is known to produce tribromoethene. scientificlabs.iechemicalbook.comnih.gov Similarly, dehydrobromination of this compound is expected to yield isomers of tribromoethene. The primary product would likely be 1,1,2-tribromoethene, resulting from the removal of the hydrogen and the bromine atom from the -CH₂Br group.

Debromination: This process involves the removal of two bromine atoms. For the related compound 1,1,2,2-tetrabromoethane, debromination with a reducing agent like zinc can lead to the formation of acetylene. vaia.com For this compound, reductive debromination would likely remove two bromine atoms from the CBr₃ group to form 1,1-dibromoethene. Research on the analogous compound 1,1-difluoro-1,2,2,2-tetrabromoethane shows that reaction with zinc or magnesium results in the formation of 1,1-difluoro-2-bromoethylene, indicating the removal of two adjacent bromine atoms. google.com This suggests a similar pathway for this compound.

The expected products from these elimination reactions are summarized in the table below.

| Reaction Type | Reagent Type | Substrate | Probable Unsaturated Product(s) |

| Dehydrobromination | Base | This compound | 1,1,2-Tribromoethene |

| Debromination | Reducing Agent | This compound | 1,1-Dibromoethene |

The choice of reagents and the reaction medium critically influences whether dehydrobromination or debromination occurs, and can affect the product distribution.

Reagents: Strong bases are typically employed for dehydrobromination. For the symmetric isomer 1,1,2,2-tetrabromoethane, sodium hydroxide in methanol is a common system. scientificlabs.iechemicalbook.com The use of superbasic media, such as potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO), has also been shown to promote elimination reactions in polyhalogenated compounds. sciforum.net For debromination, reducing agents are required. Metals like zinc and magnesium are effective, often used in a protic solvent like a lower alkanol (e.g., ethanol, methanol, or propanol). vaia.comgoogle.com

Reaction Media (Solvents): The solvent can influence the reaction pathway. For dehydrobromination, polar protic solvents like methanol can facilitate the reaction by solvating the leaving group. In the synthesis of 1,1,2,2-tetrabromoethane, it is noted that using a solid base for neutralization is preferred over an aqueous solution to prevent unwanted elimination side reactions. chemicalbook.com For debromination of the fluorinated analog 1,1-difluoro-1,2,2,2-tetrabromoethane, lower alkanols are effective solvents when using zinc or magnesium as the reducing agent. google.com

The table below details the influence of different reagents and media on the elimination pathways of polybromoethanes.

| Reaction Pathway | Reagent(s) | Reaction Medium | Substrate Example | Reference |

| Dehydrohalogenation | Sodium Hydroxide (NaOH) | Methanol | 1,1,2,2-Tetrabromoethane | scientificlabs.ie, chemicalbook.com |

| Debromination | Zinc (Zn) | Alcoholic solution | 1,1,2,2-Tetrabromoethane | vaia.com |

| Debromination | Zinc (Zn) or Magnesium (Mg) | Lower Alkanol (e.g., Ethanol) | 1,1-Difluoro-1,2,2,2-tetrabromoethane | google.com |

| Elimination | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | 1,1,2,2-Tetrabromoethane | sciforum.net |

Radical Reactions and Associated Mechanisms

This compound can participate in radical reactions, which typically proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.comyoutube.com These reactions are often initiated by ultraviolet (UV) light or a radical initiator, which causes the homolytic cleavage of a carbon-bromine bond to form radical species.

Given the structure of this compound (CBr₃-CH₂Br), there are two types of C-Br bonds and one C-H bond that could be involved in radical processes. The C-Br bonds are generally weaker than C-H bonds and are more susceptible to homolytic cleavage under photolytic or thermolytic conditions. The CBr₃ group is a potential source of bromine radicals.

A radical reaction mechanism typically involves:

Initiation: Homolytic cleavage of a C-Br bond by heat or UV light to generate a bromoethyl radical and a bromine radical.

Propagation: The generated radical can then abstract a hydrogen atom from another molecule or add across a double bond, propagating the chain. For instance, a bromine radical could abstract the hydrogen from a molecule of this compound, forming HBr and a C₂HBr₄ radical.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. lumenlearning.com

In the context of its stability, stabilizers are sometimes added to tetrabromoethane to capture free radicals and terminate chain reaction processes, thereby preventing oxidative decomposition. google.com

Reactivity as a Halogenating or Alkylating Agent in Organic Synthesis

The presence of multiple bromine atoms makes this compound a potential halogenating or alkylating agent.

Halogenating Agent: The isomer 1,1,2,2-tetrabromoethane has been used as a mild brominating agent, for example, in the bromination of ferrocene. mdpi.com This suggests that this compound could also serve as a source of electrophilic bromine or bromine radicals for halogenating various substrates.

Alkylating Agent: Alkylation involves the transfer of an alkyl group. This compound could theoretically transfer the tetrabromoethyl group (C₂HBr₄) to a nucleophile. Studies on 1,1,2,2-tetrabromoethane have noted its use as an alkylating agent. mdpi.com The reaction of 1,1,2,2-tetrabromoethane with nucleophiles like imidazole (B134444) or 1,2,4-triazole (B32235) in a superbasic medium shows that nucleophilic substitution (an alkylation process) occurs alongside elimination reactions. sciforum.net

Interaction with Metal Centers and Complex Formation (e.g., Halogen Bonding)

This compound can interact with metal centers through various mechanisms, including the formation of halogen bonds or direct reaction with active metals.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). Research on 1,1,2,2-tetrabromoethane has shown that it can act as a halogen bond (XB) donor, forming C–Br···Br–Pt interactions with platinum(II) bromide complexes. mdpi.comresearchgate.net This ability is attributed to the presence of the CHBr₂ fragments. Since this compound also contains C-Br bonds, it is a potential halogen bond donor, capable of forming similar supramolecular structures with electron-rich metal centers or other Lewis bases.

Reactivity with Metals: Polyhalogenated alkanes are known to react with chemically active metals. 1,1,2,2-Tetrabromoethane is incompatible with hot iron, aluminum, and zinc, and may react with magnesium. chemicalbook.comnovachem.com.au These reactions are often reductive in nature, leading to debromination.

Advanced Spectroscopic and Structural Elucidation of 1,1,1,2 Tetrabromoethane

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Molecular Dynamics

Analysis of Rotational Isomerism and Energy Barriers

Rotation around the carbon-carbon single bond in 1,1,1,2-tetrabromoethane (B1617602) is expected to give rise to rotational isomers, or conformers. Due to the asymmetry of the molecule, with a -CBr3 group and a -CH2Br group, distinct staggered and eclipsed conformations will exist. The staggered conformations are generally more stable due to the minimization of steric hindrance.

In related symmetrically substituted tetrahaloethanes, such as 1,1,2,2-tetrachloroethane (B165197) and 1,1,2,2-tetrabromoethane (B165195), the existence of trans (or anti) and gauche isomers has been established through spectroscopic studies. For this compound, the analogous conformers would be a staggered conformation where the C-H bonds of the CH2Br group are staggered with respect to the C-Br bonds of the CBr3 group.

The energy difference between these conformers can be studied by examining the temperature dependence of the intensities of specific bands in the Raman or IR spectra. A quantitative study of the energy differences of rotational isomers in similar molecules, like 1,2-dichloroethane, has been successfully performed using infrared absorption spectra in the vapor phase. dokumen.pub The energy barriers to rotation are influenced by steric repulsions and dipole-dipole interactions between the bromine atoms.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/State | Basis of Prediction |

|---|---|---|

| Most Stable Conformer | Staggered | Minimization of steric repulsion between bromine atoms. |

| Less Stable Conformer | Eclipsed | Increased steric and torsional strain. |

Interpretation of Characteristic Vibrational Modes

The vibrational spectrum of this compound will be characterized by several key vibrational modes. The number of normal modes of vibration for a non-linear molecule with N atoms is given by 3N-6. For C2H2Br4 (N=8), there will be 18 normal modes of vibration.

The interpretation of these modes can be based on characteristic group frequencies:

C-H Stretching: Vibrations of the C-H bonds in the CH2Br group are expected in the 2900-3100 cm-1 region.

C-H Bending: Scissoring, wagging, and twisting motions of the CH2 group will appear in the 1200-1450 cm-1 range.

C-C Stretching: The carbon-carbon bond stretch will likely be observed in the 800-1200 cm-1 region.

C-Br Stretching: The carbon-bromine stretching vibrations are characteristic and will appear in the lower frequency "fingerprint" region, typically between 500 and 700 cm-1. The presence of multiple bromine atoms will likely result in several strong absorption bands in this region.

Deformation Modes: Various bending and deformation modes involving the bromine atoms (C-C-Br, Br-C-Br) will occur at lower frequencies, below 400 cm-1.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| C-H Stretch | 2900 - 3100 | Medium |

| C-H Bend (Scissoring) | ~1450 | Medium |

| C-C Stretch | 800 - 1200 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. While standard one-dimensional NMR provides basic structural information, advanced techniques offer deeper insights into connectivity and molecular dynamics.

Multi-dimensional NMR Techniques for Elucidating Connectivity

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity of atoms within a molecule. For this compound, these techniques would confirm the expected structure.

1H NMR: The proton NMR spectrum is predicted to show a singlet for the two equivalent protons of the CH2Br group. The chemical shift would be significantly downfield due to the deshielding effect of the adjacent bromine atom and the CBr3 group.

13C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals: one for the CH2Br carbon and another for the CBr3 carbon. The chemical shifts will be influenced by the number of attached bromine atoms.

COSY: A 1H-1H COSY experiment would not be particularly informative for this molecule as there is only one type of proton, and therefore no proton-proton coupling is expected.

HSQC: An 1H-13C HSQC spectrum would show a correlation between the proton signal and the signal of the carbon to which they are directly attached (the CH2Br carbon).

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| 1H (CH2Br) | 4.5 - 5.5 | Singlet | Deshielding by electronegative bromine atoms. |

| 13C (CH2Br) | 30 - 40 | Triplet (in coupled spectrum) | Attached to one bromine and the CBr3 group. |

Dynamic NMR Studies of Molecular Processes

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org By varying the temperature, it is possible to observe changes in the NMR spectrum that provide information about the energetics of these processes.

For this compound, a DNMR study could potentially be used to investigate the rotation around the C-C bond. At very low temperatures, where the rotation is slow on the NMR timescale, it might be possible to observe separate signals for different conformers if their populations and energy differences are suitable. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process. However, specific DNMR studies for this compound were not identified in the searched literature.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Electron ionization (EI) is a common method that leads to extensive fragmentation, which can be used to deduce the structure of the molecule. wikipedia.orglibretexts.org

The mass spectrum of this compound will be characterized by a complex pattern of peaks due to the presence of two bromine isotopes, 79Br and 81Br, which have nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any fragment containing bromine atoms. Fragments with one bromine atom will appear as a pair of peaks of roughly equal intensity separated by 2 m/z units. Fragments with two bromine atoms will show a 1:2:1 triplet pattern, and so on.

A plausible fragmentation pathway for this compound would involve the following steps:

Molecular Ion Formation: The initial ionization process will form the molecular ion, [C2H2Br4]+.. Due to the four bromine atoms, the molecular ion peak will be a cluster of peaks.

Loss of a Bromine Atom: The C-Br bond is relatively weak and prone to cleavage. Loss of a bromine radical will lead to the formation of a [C2H2Br3]+ ion. This is often a very prominent peak in the mass spectra of brominated compounds.

Cleavage of the C-C Bond: The carbon-carbon bond can also break, leading to the formation of [CH2Br]+ and [CBr3]+ ions.

Further Fragmentation: These primary fragments can undergo further loss of bromine or hydrogen atoms to produce a series of smaller fragment ions.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for 79Br) | Proposed Fragment Ion | Isotopic Pattern |

|---|---|---|

| 342 (and isotopes) | [C2H2Br4]+ (Molecular Ion) | Quintet (1:4:6:4:1) |

| 263 (and isotopes) | [C2H2Br3]+ | Quartet (1:3:3:1) |

| 251 (and isotopes) | [CBr3]+ | Quartet (1:3:3:1) |

| 172 (and isotopes) | [C2H2Br2]+ | Triplet (1:2:1) |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1,2,2-Tetrachloroethane |

| 1,1,2,2-Tetrabromoethane |

X-ray Diffraction and Crystallographic Studies of this compound and its Co-crystals

X-ray diffraction analysis of a single crystal of this compound would provide precise information about its crystal structure. This would include:

Crystal System: The classification of the crystal structure into one of the seven crystal systems (e.g., cubic, tetragonal, orthorhombic, etc.).

Space Group: The specific symmetry group of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The intramolecular distances and angles between the carbon, hydrogen, and bromine atoms.

This data would be presented in a crystallographic information file (CIF) and summarized in data tables within a research article.

Similarly, the study of co-crystals of this compound would involve forming a crystalline material containing this compound and a second molecular component (a co-former) in a specific stoichiometric ratio. X-ray diffraction analysis of these co-crystals would reveal:

The crystal structure of the new solid phase.

The nature of the intermolecular interactions (e.g., halogen bonds, hydrogen bonds) holding the co-crystal together.

Changes in the conformation of this compound upon co-crystallization.

Detailed research findings would discuss the significance of these interactions and the resulting crystal packing.

The absence of published crystallographic data for this compound and its co-crystals means that a scientifically accurate article adhering to the requested outline and containing the required data tables cannot be generated at this time. The scientific community has not yet reported the necessary experimental results.

Computational and Theoretical Chemistry of 1,1,1,2 Tetrabromoethane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Energy Minimization and Property Prediction

Density Functional Theory (DFT) has become a popular computational tool due to its balance of accuracy and computational cost. It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations are instrumental in geometry optimization, where the lowest energy conformation of a molecule is found, and in predicting a wide array of molecular properties.

For instance, in the related isomer 1,1,2,2-tetrabromoethane (B165195), DFT calculations using the M06 functional with a def2-TZVP basis set have been employed to analyze its electronic properties, such as electrostatic potential surfaces. dntb.gov.ua These surfaces are crucial for understanding and predicting how a molecule will interact with other molecules. While specific, detailed DFT studies on 1,1,1,2-tetrabromoethane (B1617602) are not as prevalent, the same principles and methods are directly applicable. Basic molecular properties for this compound have been computed and are available through various databases. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₂Br₄ | PubChem nih.gov |

| Molecular Weight | 345.65 g/mol | PubChem nih.gov |

| XLogP3-AA (LogP) | 3.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 341.68900 Da | PubChem nih.gov |

| Monoisotopic Mass | 341.68900 Da | PubChem nih.gov |

| Heavy Atom Count | 6 | PubChem nih.gov |

Ab Initio Methods for High-Accuracy Energetics and Spectroscopy

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are known for their high accuracy, particularly in calculating molecular energies and spectroscopic properties. They are often used as a benchmark for other, less computationally expensive methods.

Comprehensive ab initio studies specifically focused on this compound are limited in published literature. However, these methods are crucial for obtaining precise data on bond energies, ionization potentials, and electron affinities. For example, ab initio calculations are frequently used to study reaction mechanisms and relative stabilities of isomers in haloalkanes, providing a high level of theoretical accuracy. rsc.org

Molecular Modeling and Dynamics Simulations for Conformational Studies

The arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For this compound, rotation around the central carbon-carbon bond gives rise to different conformers. The study of these conformers and the energy barriers between them is crucial for understanding the molecule's physical properties and reactivity.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing the most stable arrangements and the dynamics of their interconversion.

For ethane (B1197151) derivatives, the primary conformations of interest are the staggered and eclipsed forms. Due to the large size of the bromine atoms, this compound is expected to experience significant steric hindrance, which will dictate the relative stability of its conformers. The staggered conformations, which minimize repulsive interactions between the bulky bromine atoms, are predicted to be significantly more stable than the eclipsed conformations. While specific MD simulation studies on this compound are not widely available, the principles of conformational analysis for similar molecules like 1,2-dibromoethane (B42909) show that repulsive forces generally dominate, making the anti-staggered conformation the most stable. youtube.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

DFT and ab initio methods can calculate NMR chemical shifts and coupling constants. For this compound, with its two distinct hydrogen environments (the -CHBr- group and the -CH₂Br group), computational methods can predict the specific chemical shifts for these protons. Online prediction tools, which often use databases and neural networks, can provide rapid estimations of these values. nmrdb.org

Similarly, the vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in an IR spectrum. These calculations can help assign specific vibrational modes (e.g., C-H stretch, C-C stretch, C-Br stretch) to the experimentally observed absorption bands. While detailed comparisons for this compound are scarce, studies on the 1,1,2,2-isomer have utilized IR spectroscopy to investigate its conformational equilibrium in various solvents. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂Br | 4.34 | Doublet |

| -CHBr- | 6.5 (Estimated) | Triplet |

Note: Data generated from online NMR prediction tools and may vary from experimental values. nmrdb.org

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Pathway Analysis

Understanding how chemical reactions occur at a molecular level is a central goal of theoretical chemistry. Transition State Theory (TST) is a cornerstone for this endeavor, providing a framework for calculating the rates of elementary chemical reactions. wikipedia.org TST postulates that reactants are in a quasi-equilibrium with an activated complex known as the transition state, which is the point of maximum energy along the reaction coordinate. libretexts.org

By computationally locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction. This information is critical for predicting reaction rates and understanding reaction mechanisms. Reaction pathway analysis involves mapping out the minimum energy path that connects reactants to products via the transition state.

For this compound, a potential reaction for theoretical study would be the elimination of hydrogen bromide (HBr) to form tribromoethene. Computational methods could be used to model this reaction, identify the transition state structure, and calculate the energy barrier, thereby providing insight into the reaction kinetics and mechanism.

Non-Covalent Interactions, such as Halogen Bonding, in this compound Systems

Non-covalent interactions are critical in determining the structure and properties of molecular systems in condensed phases. frontiersin.org Among these, halogen bonding is a highly directional interaction between a halogen atom in one molecule and a Lewis base in another. nih.gov

The basis of halogen bonding is the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. mdpi.com This positive region can interact favorably with an electron-rich site. In polybrominated compounds, the bromine atoms can act as potent halogen bond donors.

Detailed computational studies on the isomer 1,1,2,2-tetrabromoethane have confirmed its ability to act as a halogen bond donor through DFT calculations, which visualize the σ-holes on the bromine atoms and analyze the topology of the electron density. researchgate.net For this compound, the three bromine atoms on one carbon atom (the -CBr₃ group) would create a strong region of positive potential, making this end of the molecule a particularly effective halogen bond donor. The single bromine on the other carbon would also be capable of forming such bonds. Theoretical investigations would involve mapping the electrostatic potential surface and analyzing the interaction energies with various Lewis bases to quantify the strength and directionality of these halogen bonds.

Environmental Transformation and Atmospheric Fate of 1,1,1,2 Tetrabromoethane

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, which occurs without the involvement of living organisms, is a critical factor in the environmental attenuation of halogenated hydrocarbons. For 1,1,1,2-tetrabromoethane (B1617602), these processes are expected to include photochemical reactions and hydrolysis.

Photochemical Degradation Mechanisms

Hydrolytic Stability and Reaction Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This can be a significant degradation pathway for halogenated alkanes in aquatic environments. The rate of hydrolysis is often dependent on pH and temperature.

For the analogous compound 1,1,2,2-tetrabromoethane (B165195), hydrolysis is a dominant environmental fate process, particularly under neutral or basic conditions. nih.gov A base-catalyzed second-order hydrolysis rate constant of 96.5 L/mole-sec has been reported for the 1,1,2,2-isomer, leading to estimated half-lives of 20 hours at pH 7 and 2 hours at pH 8. echemi.com

Given its structure, this compound is also expected to undergo hydrolysis. The reaction would likely proceed via elimination (dehydrobromination) to form tribromoethene or substitution to form bromoalcohols, which could undergo further degradation. The asymmetric distribution of bromine atoms in the 1,1,1,2-isomer compared to the 1,1,2,2-isomer may influence the rate and products of hydrolysis, but it is expected to be an important degradation pathway in aqueous systems.

Table 1: Estimated Hydrolysis Half-Life for the Analogous Compound 1,1,2,2-Tetrabromoethane

| pH | Estimated Half-Life |

|---|---|

| 7 | 20 hours |

| 8 | 2 hours |

Data is for the structural isomer 1,1,2,2-tetrabromoethane and is presented as an analogue for potential hydrolytic behavior. echemi.com

Biotransformation Pathways and Microbial Involvement

Microbial activity is a primary driver for the degradation of many organic contaminants in soil and groundwater. Both aerobic and anaerobic processes can contribute to the biotransformation of halogenated compounds like this compound.

Reductive Debromination Processes

Under anaerobic (oxygen-deficient) conditions, a key microbial degradation pathway for highly halogenated compounds is reductive dehalogenation. In this process, microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. This process is often mediated by specialized bacteria, such as Dehalococcoides and Dehalobacter, which are known to dechlorinate and debrominate a range of contaminants. ub.edunih.gov

For this compound, sequential reductive debromination would lead to the formation of less brominated ethanes, such as tribromoethane, dibromoethane, and bromoethane, and ultimately ethane (B1197151). Another possible pathway is dihaloelimination, where two bromine atoms are removed from adjacent carbons to form a double bond, although this is less likely for this compound due to the single bromine on the second carbon.

Aerobic vs. Anaerobic Degradation

The presence or absence of oxygen profoundly affects microbial degradation pathways.

Anaerobic Degradation: As discussed, reductive debromination is the primary expected pathway under anaerobic conditions. omicsonline.org This process generally becomes more favorable as the number of halogen substituents increases. Therefore, this compound is a likely candidate for anaerobic biodegradation. Studies on the analogous compound 1,1,2,2-tetrachloroethane (B165197) have shown that anaerobic degradation can proceed through hydrogenolysis (reductive dechlorination), dichloroelimination, or dehydrochlorination. cdc.gov

Aerobic Degradation: In the presence of oxygen, microorganisms can degrade halogenated hydrocarbons through oxidative pathways, often initiated by monooxygenase or dioxygenase enzymes. nih.gov This process is generally more effective for less halogenated compounds. Highly halogenated compounds like this compound can be resistant to aerobic degradation or may be transformed cometabolically, where the degradation is facilitated by an enzyme produced for another substrate. nih.gov For instance, some aerobic bacteria can degrade 1,2-dibromoethane (B42909). nih.gov

Atmospheric Photochemistry and Reaction with Hydroxyl Radicals

Once volatilized into the atmosphere, the fate of this compound is primarily determined by photochemical reactions. The most significant of these is the reaction with hydroxyl radicals (•OH), which are highly reactive and often referred to as the "detergent" of the troposphere.

The reaction proceeds via hydrogen abstraction, where the •OH radical removes a hydrogen atom from the ethane backbone, initiating a series of reactions that ultimately break down the compound. The rate of this reaction determines the atmospheric lifetime of the compound. epa.gov

While a specific rate constant for the reaction of this compound with •OH radicals is not available in the literature, data for its isomer, 1,1,2,2-tetrabromoethane, can provide an estimate. The rate constant for the vapor-phase reaction of 1,1,2,2-tetrabromoethane with photochemically-produced hydroxyl radicals has been estimated as 1.4 x 10⁻¹³ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 115 days at a typical atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.govechemi.com The atmospheric lifetime of this compound is expected to be of a similar order of magnitude, making it susceptible to relatively rapid degradation in the atmosphere compared to more persistent compounds.

Table 2: Estimated Atmospheric Fate Data for the Analogous Compound 1,1,2,2-Tetrabromoethane

| Parameter | Estimated Value |

|---|---|

| OH Radical Reaction Rate Constant | 1.4 x 10⁻¹³ cm³/molecule-sec at 25°C |

| Atmospheric Half-Life | ~115 days |

Data is for the structural isomer 1,1,2,2-tetrabromoethane and is presented as an analogue for potential atmospheric behavior. nih.govechemi.com

Specialized Applications in Chemical Research and Materials Science

Role as a Precursor in Synthesis of Brominated Organic Compounds

1,1,1,2-Tetrabromoethane (B1617602) is a versatile precursor for the synthesis of other valuable brominated molecules, primarily through elimination and substitution reactions. Its utility stems from the controlled removal or transformation of its bromine and hydrogen atoms to build more complex or unsaturated structures.

One of the key synthetic applications is its use in dehydrobromination reactions to produce brominated alkenes. For instance, this compound undergoes an E2 elimination reaction when treated with a base to yield 1,1,2-tribromoethene archive.org. This reaction is a fundamental step in creating building blocks for further organic synthesis.

Furthermore, it can serve as a starting material for producing even more highly halogenated alkanes. Through further free-radical substitution, this compound can be converted to 1,1,1,2,2-pentabromoethane and subsequently to 1,1,1,2,2,2-hexabromoethane scribd.comscribd.com. In other contexts, it has been used as a precursor for generating compounds like methyl bromide. guidechem.com

The following table summarizes key synthetic transformations where this compound serves as a precursor.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Base | 1,1,2-Tribromoethene | E2 Elimination archive.org |

| This compound | Bromine (Br₂) | 1,1,1,2,2-Pentabromoethane | Free-Radical Halogenation scribd.comscribd.com |

| 1,1,1,2,2-Pentabromoethane | Bromine (Br₂) | 1,1,1,2,2,2-Hexabromoethane | Free-Radical Halogenation scribd.comscribd.com |

| This compound | Zinc Dust | Ethyne | Dehalogenation/Dehydrohalogenation gauthmath.com |

Utilization in Mechanistic Organic Chemistry Studies

The distinct chemical environment of the protons and carbon atoms in this compound makes it a useful substrate and medium for investigating reaction mechanisms and molecular dynamics.

In the field of physical chemistry, it is used as a component in solvent systems for advanced spectroscopic techniques. Specifically, it has been incorporated into a solvent mixture for magic angle spinning (MAS) dynamic nuclear polarization (DNP) studies acs.orgnih.govrsc.org. DNP is a method that dramatically enhances the signal intensity in nuclear magnetic resonance (NMR) spectroscopy, allowing for the detailed study of complex molecules, materials, and reaction intermediates. In these experiments, this compound is part of a glassy matrix that helps to ensure the uniform distribution of polarizing agents at cryogenic temperatures, which is crucial for the efficiency of the polarization transfer. acs.orgnih.gov

The compound is also relevant in the study of free-radical chemistry. Research on the kinetics of aliphatic carbon-centered radicals in aqueous solution has identified the formation of radical species from this compound nist.gov. Such studies are fundamental to understanding degradation pathways, atmospheric chemistry, and the mechanisms of free-radical polymerization.

Furthermore, theoretical chemistry studies have utilized this compound as a model compound to calculate fundamental thermochemical properties like enthalpy of formation using various high-level computational methods nsf.gov. These theoretical investigations provide crucial data that helps predict the compound's stability and reactivity in various chemical environments.

Table of Calculated Enthalpies of Formation (ΔfH°₂₉₈) for this compound Data from theoretical calculations.

| Computational Method | Enthalpy of Formation (kcal/mol) |

| G3 | 8.9 |

| G4 | 9.6 |

| ccCA | 10.0 |

| CCSD(T) | 9.7 |

| Source: NSF Public Access Repository nsf.gov |

Advanced Reagent in Catalytic Cycles or Specialized Reactions

While not a catalyst itself, this compound functions as a critical component in the specialized environment required for certain advanced analytical and catalytic processes.

Its most prominent role as an advanced reagent is in the aforementioned DNP-NMR spectroscopy. Here, it is not merely a solvent but an essential part of the matrix that facilitates the hyperpolarization process. The specific properties of the solvent mixture, including its glass-forming ability at low temperatures (~100 K), are paramount for the success of the experiment acs.orgnih.gov.

| Component | Volume Percentage |

| Chloroform (CHCl₃) | 65% |

| This compound (TBE) | 30% |

| Deuterated Methanol (B129727) (D₄-MeOH) | 5% |

| Source: The Royal Society of Chemistry rsc.org |

Additionally, some teaching and patent literature mentions this compound in broad discussions of homogeneous catalysis and oxidation processes, though without detailing a specific, recurring role as a key reagent in a defined catalytic cycle scribd.comgoogle.com.

Potential in Functional Material Design or Polymer Chemistry

This compound has found a niche application in polymer chemistry, specifically in controlling polymerization processes. A patent for the polymerization of ethylene (B1197577) describes the use of saturated halogenated hydrocarbons, including this compound, as agents to increase the activity of titanium-containing Ziegler-Natta catalysts google.com. The addition of small quantities of such compounds to the gas-phase polymerization process can significantly boost catalyst productivity, leading to more efficient production of polyethylene (B3416737) and its interpolymers google.com.

Its role in enabling advanced DNP-NMR analysis also connects it to materials science. This technique is used to investigate the structure and dynamics of a wide range of materials, including functional polymers and biomolecules nih.gov. By serving as a component of the analytical medium, this compound indirectly contributes to the design and understanding of new functional materials.

Future Directions and Emerging Research Avenues for 1,1,1,2 Tetrabromoethane

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles offers a framework for developing efficient and environmentally benign methods for producing specific chemical isomers. chemistryjournals.netnih.gov Currently, synthetic literature heavily favors the production of 1,1,2,2-tetrabromoethane (B165195), often through the bromination of acetylene (B1199291). guidechem.comgoogle.com Future research must focus on developing selective methodologies that preferentially yield the 1,1,1,2- isomer.

Key research avenues include:

Catalytic Approaches: Investigating novel catalysts that can direct the regioselective bromination of starting materials like 1,1-dibromoethane (B1583053) or tribromoethene. This could involve transition-metal catalysis or organocatalysis to control the addition of bromine.

Alternative Energy Sources: The use of microwave-assisted or ultrasound-assisted synthesis could provide alternative energy inputs that may alter reaction kinetics and favor the formation of the less stable 1,1,1,2- isomer. chemistryjournals.net

Green Solvents: Moving away from traditional, often hazardous, organic solvents towards greener alternatives like ionic liquids or supercritical fluids could improve the sustainability of the synthesis and potentially influence isomeric ratios. chemistryjournals.net

Biocatalysis: Exploring enzymatic pathways for the synthesis of polyhalogenated alkanes is a nascent but promising field. While challenging, the high specificity of enzymes could offer a route to producing 1,1,1,2-tetrabromoethane (B1617602) with high purity. chemistryjournals.net

| Proposed Synthetic Strategy | Core Green Chemistry Principle | Potential Research Objective |

|---|---|---|

| Regioselective Catalysis | Atom Economy, Use of Catalysis | Design a catalyst (e.g., zeolite, metal-organic framework) that selectively brominates a C2 precursor to the 1,1,1,2- position. |

| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Reaction Time | Evaluate the effect of microwave irradiation on the isomeric distribution of tetrabromoethane products from various starting materials. |

| Synthesis in Supercritical CO₂ | Safer Solvents | Determine the feasibility and selectivity of bromination reactions in supercritical carbon dioxide to minimize organic solvent waste. |

| Enzymatic Halogenation | Use of Renewable Feedstocks, Biocatalysis | Screen for or engineer halogenase enzymes capable of synthesizing this compound from a suitable substrate. |

Exploration of Understudied Reaction Pathways and Derivatives

The reactivity of this compound is largely uncharted territory. Its asymmetrical structure, with a single bromine on one carbon and three on the other, suggests a rich and distinct chemical behavior compared to its symmetrical isomer. For instance, the dehydrohalogenation of 1,1,2,2-tetrabromoethane is a known route to tribromoethene. sigmaaldrich.comchemicalbook.com The dehydrobromination of this compound would be expected to proceed differently and is an area ripe for investigation.

Future research should systematically explore:

Elimination Reactions: Studying the dehydrobromination of this compound under various basic conditions to characterize the resulting haloalkene products and understand the regioselectivity of the reaction.

Nucleophilic Substitution: Investigating the substitution of one or more bromine atoms with various nucleophiles. The reactivity of the single bromine at the C-2 position versus the three bromines at the C-1 position would provide fundamental mechanistic insights.

Reductive Dehalogenation: Exploring the selective removal of bromine atoms using reducing agents to synthesize valuable, less-halogenated building blocks.

Derivative Synthesis: Utilizing these pathways to create a library of new derivatives. The resulting compounds, containing the unique CBr₃-CH₂- moiety, could be evaluated for applications in pharmaceuticals, flame retardants, or as intermediates in organic synthesis.

| Reaction Type | Potential Research Question | Hypothesized Product Class |

|---|---|---|

| Dehydrobromination | Which proton is preferentially abstracted by a base? Does it lead to 1,1,2-tribromoethene or other isomers? | Tribromoalkenes |

| Nucleophilic Substitution (e.g., with -OH, -CN) | Is the single bromine on the CH₂Br group or one of the bromines on the CBr₃ group more susceptible to substitution? | Substituted bromoethanes |

| Radical Reactions | Can radical initiators selectively abstract a bromine atom? If so, from which carbon? | Bromoethyl radicals |

| Organometallic Formation | Can Grignard or organolithium reagents be formed, and is the process selective? | Organometallic intermediates |

Advanced Spectroscopic Techniques for Real-time Mechanistic Insight

Understanding the kinetics and mechanisms of the reactions described above requires advanced analytical tools that can monitor chemical transformations in real time. perkinelmer.com While standard spectroscopic data for stable compounds can be acquired, the true challenge lies in identifying transient intermediates and understanding reaction dynamics. nist.govnist.gov In situ monitoring provides a direct window into the reaction as it happens, eliminating artifacts from sampling and quenching. mt.comspectroscopyonline.com

Future research efforts should leverage:

Stopped-Flow Spectroscopy: Coupling rapid mixing techniques with FT-IR or UV-Vis spectroscopy to measure the kinetics of fast reactions, such as nucleophilic substitutions or eliminations, on a millisecond timescale. perkinelmer.com

Time-Resolved Raman and NMR Spectroscopy: Using these techniques to monitor the structural evolution of reactants, intermediates, and products directly in the reaction vessel. This can provide detailed information about bond formation and cleavage.

Process Analytical Technology (PAT): Implementing in situ probes (e.g., ATR-FTIR) to continuously monitor reaction progress, which is crucial for optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and selectivity for desired products.

| Technique | Type of Data Generated | Application to this compound Research |

|---|---|---|

| In Situ ATR-FTIR | Real-time concentration profiles of reactants and products. | Optimizing reaction endpoints and studying reaction kinetics under various conditions. |

| Raman Spectroscopy | Information on molecular vibrations and crystal structures. | Monitoring solid-phase reactions or identifying intermediates with unique vibrational signatures. birmingham.ac.uk |

| Stopped-Flow UV-Vis | Rapid kinetic data for reactions involving chromophoric species. | Determining rate constants for the formation or decay of colored intermediates or products. |

| In Situ NMR | Detailed structural information on species in solution. | Unambiguously identifying transient intermediates and determining reaction pathways in complex mixtures. |

Integration of Computational and Experimental Studies for Predictive Models

Computational chemistry provides a powerful, predictive framework for understanding molecular properties and reactivity, complementing experimental work. For a sparsely studied molecule like this compound, computational models can guide experimental design and help interpret complex results. Some theoretical data, such as the enthalpy of formation, has already been calculated for this isomer. nsf.gov

A synergistic approach should be pursued:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the molecular geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties of this compound and its potential derivatives. researchgate.net

Reaction Pathway Modeling: Computationally mapping the potential energy surfaces for proposed reactions (e.g., dehydrobromination). This can predict activation barriers, identify transition states, and determine whether a proposed pathway is energetically feasible.

Predictive Model Development: Integrating experimental data from kinetic studies with computational results to build robust machine learning models. Such models could predict the outcome of reactions under different conditions or screen virtual libraries of derivatives for desired properties. digitellinc.comchemrxiv.org

| Parameter | Computational Method | Existing Data / Future Goal |

|---|---|---|

| Enthalpy of Formation | G3, G4, ccCA, CCSD(T) | Calculated values range from 10.1 to 12.0 kcal/mol. nsf.gov |

| Boiling Point | Joback Method | Predicted as 506.57 K. chemeo.com |

| Transition State Energy (Dehydrobromination) | Density Functional Theory (DFT) | Future Goal: To calculate the energy barriers for proton abstraction from C-2 vs. elimination pathways to predict the major product. |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method | Future Goal: To predict ¹H and ¹³C NMR spectra to aid in the identification of the compound and its reaction products. |

Investigation of Environmental Impact and Remediation Strategies

The release of any new or industrially relevant chemical requires a thorough understanding of its environmental fate, transport, and potential for remediation. cdc.gov For this compound, such data is virtually nonexistent. Research in this area is critical for ensuring environmental safety and developing effective cleanup strategies should contamination occur. Studies on analogous compounds can provide a roadmap for this investigation. epa.govlsu.edu

Essential areas for future environmental research include:

Environmental Fate and Transport: Quantifying key physical and chemical properties that govern its movement in the environment, such as water solubility, vapor pressure, and the soil adsorption coefficient (Koc).

Persistence and Degradation: Investigating its stability against abiotic degradation pathways like hydrolysis and photolysis. Crucially, its potential for biodegradation by naturally occurring microorganisms needs to be assessed. Halogenated compounds are often recalcitrant, but some specialized bacteria can perform dehalogenation.

Remediation Technologies: Exploring potential remediation strategies. This could include bioremediation, which uses microorganisms to break down the contaminant, or chemical treatment methods like advanced oxidation processes or zero-valent iron reduction, which have proven effective for other halogenated hydrocarbons.

| Environmental Parameter | Standard Methodology | Research Objective for this compound |

|---|---|---|

| Atmospheric Half-Life | Estimation via reaction rate with hydroxyl radicals. | Calculate the rate constant to predict persistence in the atmosphere. |

| Biodegradation Potential | Aerobic and anaerobic microcosm studies with environmental inocula. | Determine if microorganisms can degrade the compound and identify potential daughter products. |

| Soil Adsorption Coefficient (Koc) | HPLC method or batch equilibrium studies. | Quantify its tendency to adsorb to soil and sediment, which affects its mobility in groundwater. cdc.gov |

| Hydrolysis Rate | Incubation in buffered aqueous solutions at various pH values. | Determine its stability in water and its abiotic degradation half-life. |

Q & A

Basic: What are the recommended analytical methods for quantifying 1,1,1,2-tetrabromoethane in environmental samples?

Answer:

Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) is commonly used due to its high sensitivity for halogenated compounds. However, temperature optimization is critical. For example, on non-polar columns, this compound co-elutes with dibromomethane at 75°C but resolves partially at 45°C (retention time ~15 min). Sub-ambient temperature programming (8–15°C) improves separation of low-boiling compounds but may prolong run times . Confirmatory methods like HPLC with UV detection are recommended for complex matrices to avoid co-elution artifacts.

Advanced: How can researchers resolve co-elution challenges of this compound in GC analysis?

Answer:

Co-elution with dibromomethane or other brominated analogs can be addressed using:

- Multi-dimensional GC (GC×GC): Enhances peak capacity by coupling columns of differing polarities.

- Isotope dilution mass spectrometry: Incorporates deuterated analogs (e.g., -labeled standards) to correct for matrix effects .

- Post-column derivatization: Converts brominated compounds into distinct derivatives for selective detection.

Method validation should include spike-recovery tests in representative matrices (e.g., soil, water) to assess accuracy under varying interference levels.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for all procedures to mitigate inhalation risks; monitor airborne concentrations with PID detectors .

- Waste disposal: Collect in halogenated waste containers for incineration. Avoid aqueous disposal due to persistence and bioaccumulation potential .

- First aid: For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention.

Advanced: How can researchers assess the environmental persistence of this compound in aquatic systems?

Answer:

- Hydrolysis studies: Conduct under controlled pH (e.g., pH 4–9) and temperature (20–40°C) to measure degradation half-lives. Use GC-MS to track parent compound and brominated byproducts (e.g., tribromoethane).

- Bioaccumulation assays: Expose model organisms (e.g., Daphnia magna) to -labeled this compound and measure bioconcentration factors (BCFs).

- Sediment adsorption: Perform batch experiments with varying organic carbon content to determine values .

Basic: What thermodynamic data are available for this compound, and how reliable are they?

Answer:

Key thermodynamic parameters include:

- Vaporization enthalpy (): 61.5 kJ/mol at 346 K (1,1,1,2-isomer) .

- Boiling point: ~218–220°C (literature range).

Data reliability varies due to isomerization risks during measurement. Cross-validate with differential scanning calorimetry (DSC) and compare against structurally similar compounds (e.g., 1,1,2,2-tetrabromoethane, kJ/mol at 428 K) .

Advanced: How can this compound be utilized in supramolecular chemistry?

Answer:

The compound acts as a σ-hole donor in halogen bonding (XB) due to the electrophilic bromine atoms. Applications include:

- Crystal engineering: Co-crystallize with bromide-containing metal complexes (e.g., PtBr₂) to study XB-driven self-assembly .

- Catalysis: Modulate reaction pathways in organocatalytic systems by stabilizing transition states via XB interactions.

Theoretical calculations (e.g., NBO analysis, ESP surfaces) are critical to quantify XB strength and predict structural outcomes .

Basic: What are the primary research applications of this compound?

Answer:

- Density gradient separation: Used in geology/mineralogy to separate minerals based on density (e.g., zircon, apatite) .

- Organic synthesis: Intermediate in bromination reactions or cross-coupling protocols.

- Environmental analysis: Surrogate standard for quantifying volatile brominated hydrocarbons in GC workflows .

Advanced: How do structural isomers of tetrabromoethane (e.g., 1,1,1,2 vs. 1,1,2,2) influence their chemical behavior?

Answer:

- Reactivity: The 1,1,1,2-isomer exhibits lower thermal stability due to steric strain, favoring debromination at elevated temperatures.

- Ecotoxicity: Isomer-specific bioaccumulation patterns are observed; this compound shows higher mobility in aqueous systems compared to the 1,1,2,2-isomer .

- Spectroscopic differentiation: Use NMR (chemical shifts δ ~4.5 ppm for CHBr₂ groups) and IR (C-Br stretching ~550 cm⁻¹) .

Basic: What are the key gaps in ecological data for this compound?

Answer:

- Ecotoxicological endpoints: Limited data on chronic toxicity to aquatic invertebrates and fish.

- Degradation pathways: Uncertainties persist regarding anaerobic microbial degradation products .

- Global warming potential: No studies on radiative efficiency or atmospheric lifetime. Researchers should prioritize OECD 301/302 tests to address these gaps.

Advanced: How can contradictory phase transition data for this compound be reconciled?

Answer:

Discrepancies in vapor pressure and enthalpy values arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |